1-Fluoro-3-nitrobenzene
Overview
Description
1-Fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the first position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
1-Fluoro-3-nitrobenzene is a di-substituted benzene derivative . It primarily targets aryl silanes and is used in the synthesis of fluoroaromatic compounds .
Mode of Action
The compound interacts with its targets through a process known as regiospecific silver-mediated fluorination . This process involves the replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes by phenols in the presence of potassium carbonate . The relative mobilities of the nitro group and fluorine atom in this compound were studied by the competing reaction method .
Biochemical Pathways
The compound plays a crucial role in the synthesis of fluoroaromatic compounds through fluorodenitration , which could potentially affect various biochemical pathways.
Result of Action
The primary result of the action of this compound is the synthesis of fluoroaromatic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction of this compound with phenols occurs in the presence of potassium carbonate in dimethylformamide at temperatures between 95–125°C . Additionally, safety data suggests that the compound should be handled in well-ventilated areas and stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
It is known to be used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes
Molecular Mechanism
The molecular mechanism of 1-Fluoro-3-nitrobenzene is not well studied. It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Temporal Effects in Laboratory Settings
The compound has a boiling point of 205 °C and a melting point of 1.7 °C
Preparation Methods
1-Fluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the meta position relative to the fluorine atom .
Another method involves the silver-mediated fluorination of aryl silanes. This process uses silver oxide as a fluorinating agent in the presence of dimethyl sulfoxide and other reagents . The reaction is carried out at elevated temperatures to achieve the desired product.
Chemical Reactions Analysis
1-Fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group and fluorine atom in this compound can be replaced by nucleophiles such as phenols in the presence of potassium carbonate in dimethylformamide at elevated temperatures. This reaction is influenced by the relative mobilities of the substituents and the reaction conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation. This reaction produces 1-fluoro-3-aminobenzene as the major product.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Scientific Research Applications
1-Fluoro-3-nitrobenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its electronic properties.
Analytical Chemistry: It is employed as an internal standard in chromatographic analyses and other analytical techniques.
Comparison with Similar Compounds
1-Fluoro-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-Fluoro-2-nitrobenzene: This compound has the nitro group at the ortho position relative to the fluorine atom. It exhibits different reactivity due to the proximity of the substituents.
1-Fluoro-4-nitrobenzene: With the nitro group at the para position, this compound shows distinct electronic effects and reactivity patterns compared to the meta-substituted this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
Properties
IUPAC Name |
1-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMASLRCNNKMRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193201 | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-67-5 | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-FLUORO-3-NITROBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-FLUORO-3-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCK4NSJ7M3 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-fluoro-3-nitrobenzene a useful compound in organic synthesis?
A1: this compound serves as a valuable substrate for exploring nucleophilic aromatic substitution reactions. The presence of both a fluorine atom and a nitro group, both electron-withdrawing substituents, activates the aromatic ring towards nucleophilic attack. Furthermore, the differing leaving group abilities of fluorine and nitro groups allow for selectivity in these reactions. [, ]
Q2: How can this compound be synthesized from readily available starting materials?
A2: this compound can be efficiently synthesized from 1,3-dinitrobenzene through a nucleophilic aromatic substitution reaction. This involves reacting 1,3-dinitrobenzene with potassium fluoride in the presence of a suitable solvent like sulfolane at elevated temperatures (180-200°C). To drive the reaction towards product formation and prevent the reversible formation of nitrite, phthaloyl dichloride is employed as an additive. This methodology results in high yields of up to 92% for the desired this compound. []
Q3: What factors influence the selectivity of nucleophilic substitution in this compound?
A3: Research indicates that both enthalpy and entropy play significant roles in determining the selectivity of nucleophilic substitution in this compound. Studies utilizing aryloxide and arylthioxide ions as nucleophiles revealed unique relationships between activation parameters (ΔΔH≠, ΔΔS≠, ΔΔG≠) for the displacement of either the nitro or fluoro substituent. While entropy favors the displacement of the nitro group, enthalpy dictates its displacement in reactions with aryloxide and arylthioxide ions. These findings suggest that the selectivity in these reactions cannot be solely explained by hard-soft acid-base principles. []
Q4: Are there any computational studies on this compound?
A4: Yes, vibrational analysis studies have been conducted on this compound. [] These analyses provide valuable insights into the molecule's vibrational modes, force constants, and other structural properties, ultimately aiding in understanding its reactivity and behavior in different chemical environments.
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